molecular formula C5H2Cl2OS B1655215 2-Chlorothiophene-3-carbonyl chloride CAS No. 332370-74-8

2-Chlorothiophene-3-carbonyl chloride

Cat. No.: B1655215
CAS No.: 332370-74-8
M. Wt: 181.04
InChI Key: LRDQHLOUSVAHKR-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-carbonyl chloride is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chlorine atom and a carbonyl chloride group attached to the thiophene ring. It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothiophene-3-carbonyl chloride typically involves the chlorination of thiophene derivatives. One common method is the reaction of 2-chlorothiophene-3-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a non-polar solvent such as carbon tetrachloride under an inert atmosphere. The reaction mixture is maintained at a temperature below 0°C, followed by stirring at room temperature and refluxing .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Chlorinated, nitrated, or sulfonated thiophene derivatives.

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chlorothiophene-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The thiophene ring’s electron-rich nature facilitates electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Chlorothiophene-5-carbonyl chloride
  • 3-Chlorothiophene-2-carbonyl chloride
  • 2,5-Dichlorothiophene-3-carbonyl chloride

Comparison: 2-Chlorothiophene-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of regioselectivity and the types of reactions it can undergo. For instance, the position of the chlorine and carbonyl chloride groups affects the compound’s electrophilic and nucleophilic reactivity, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-chlorothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDQHLOUSVAHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664659
Record name 2-Chlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332370-74-8
Record name 2-Chlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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